![molecular formula C14H20OSi B12613282 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol CAS No. 918138-92-8](/img/structure/B12613282.png)
3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol is an organosilicon compound characterized by the presence of a silyl group attached to a hexynol backbone. This compound is notable for its unique structural features, which include a phenyl group and a terminal alkyne. These features make it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol typically involves the reaction of 1-(dimethyl(phenyl)silyl)propan-1-one with propyne magnesium bromide. The reaction is carried out under controlled conditions, often in a flame-dried round bottom flask with a magnetic stirring bar. The process involves the following steps :
- Preparation of the Grignard reagent by adding propyne to a solution of magnesium bromide in tetrahydrofuran (THF).
- Slow addition of the acylsilane to the Grignard reagent at low temperatures (-78°C).
- Stirring the reaction mixture at room temperature for a specified duration.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The alkyne group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
- 3-[Dimethyl(phenyl)silyl]propyl acrylate
- 3-[Dimethyl(phenyl)silyl]but-1-yne
Comparison: 3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol stands out due to its unique combination of a silyl group, phenyl group, and terminal alkyne. This combination imparts distinct reactivity and stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
918138-92-8 |
|---|---|
Fórmula molecular |
C14H20OSi |
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
3-[dimethyl(phenyl)silyl]hex-4-yn-3-ol |
InChI |
InChI=1S/C14H20OSi/c1-5-12-14(15,6-2)16(3,4)13-10-8-7-9-11-13/h7-11,15H,6H2,1-4H3 |
Clave InChI |
FKUQCSLAGGOSSU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#CC)(O)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


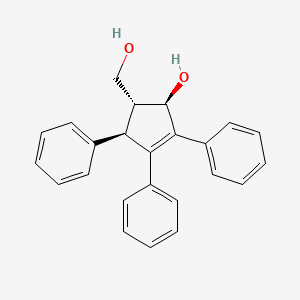


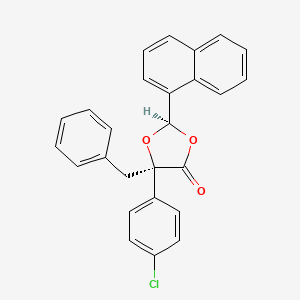
![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
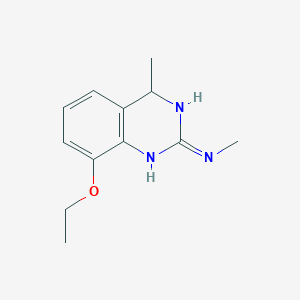
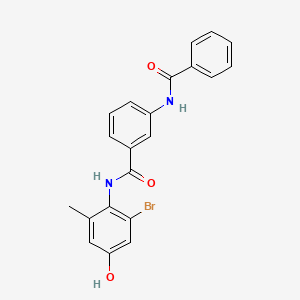
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
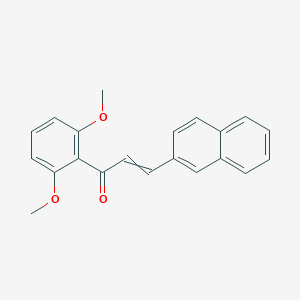
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
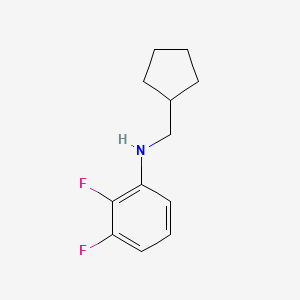
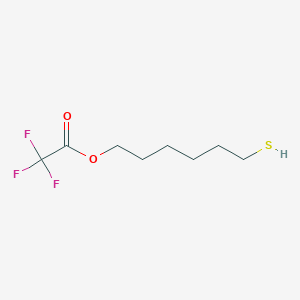
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)
